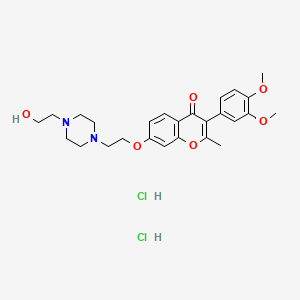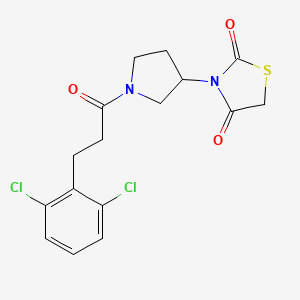
3-(1-(3-(2,6-二氯苯基)丙酰)吡咯烷-3-基)噻唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(1-(3-(2,6-Dichlorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a thiazolidine ring, and a dichlorophenyl group . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used in medicinal chemistry . The thiazolidine ring is a five-membered ring containing sulfur and nitrogen atoms. The dichlorophenyl group is a phenyl ring substituted with two chlorine atoms.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and thiazolidine rings, as well as the dichlorophenyl group. The stereochemistry of the molecule would be determined by the spatial orientation of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the pyrrolidine ring might undergo reactions at the nitrogen atom, while the dichlorophenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl group could increase the compound’s lipophilicity, while the pyrrolidine ring could contribute to its basicity .科学研究应用
生物活性与合成
合成和生物活性:已合成并评估了含有噻唑烷二酮部分的化合物,类似于所述化学物质,用于生物活性,包括它们对体外甘油三酯积累的影响以及它们在体内的降血糖和降血脂活性。一种值得注意的化合物 5-(4-[2-[N-甲基-(5-苯基-吡啶-2-基)氨基]乙氧基]苄基)噻唑烷-2,4-二酮,显示出对进一步药理研究的重大前景 (Bok Young Kim 等,2004)。
抗菌筛选:合成了新型的氮杂咪唑氧基化合物,包括 1,3-噻唑烷-2,4-二酮的衍生物,并显示出抗菌活性,表明其作为化学治疗药物的潜力 (Shilpi Jain, D. P. Nagda, G. L. Talesara, 2006)。
抗真菌和抗菌特性:合成了吡唑并噻唑基烷氧基-1H-异吲哚-1,3(2H)-二酮衍生物,显示出抗菌和抗真菌活性,表明它们在开发新型抗菌剂中的用途 (J. L. Jat 等,2006)。
降血糖活性:合成了一系列咪唑并吡啶噻唑烷-2,4-二酮,在体内显示出降血糖活性,根据其效力选择了一些化合物进行进一步的临床研究 (M. Oguchi 等,2000)。
抗癌和抗炎活性:已评估某些噻唑烷-2,4-二酮衍生物对人乳腺腺癌细胞系的体外抗癌活性和抗炎活性,展示了它们在治疗应用中的潜力 (Nadine Uwabagira, B. K. Sarojini, 2019)。
未来方向
属性
IUPAC Name |
3-[1-[3-(2,6-dichlorophenyl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c17-12-2-1-3-13(18)11(12)4-5-14(21)19-7-6-10(8-19)20-15(22)9-24-16(20)23/h1-3,10H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBUVLPCWGQTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)CCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(2,6-Dichlorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

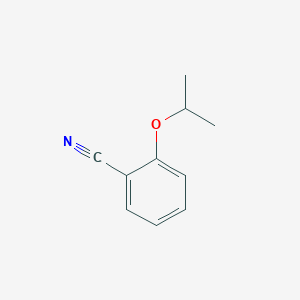

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
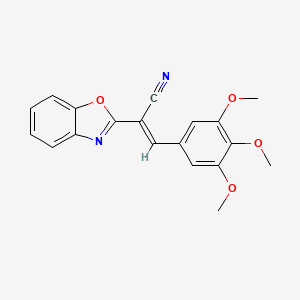
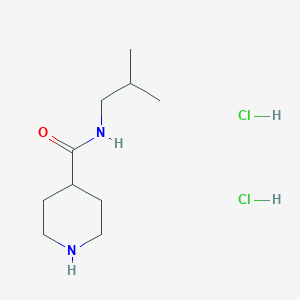
![2-{2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetamido}benzoic acid](/img/structure/B2662509.png)
![2-[(6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2662510.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2662513.png)
![2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2662514.png)
![benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate](/img/structure/B2662515.png)
![2-(4-isopropylphenoxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2662516.png)

![(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2662520.png)
